3,3-dimethoxypropanoic Acid 3,3-dimethoxypropanoic Acid
Brand Name: Vulcanchem
CAS No.: 6191-98-6
VCID: VC2036115
InChI: InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7)
SMILES: COC(CC(=O)O)OC
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol

3,3-dimethoxypropanoic Acid

CAS No.: 6191-98-6

Cat. No.: VC2036115

Molecular Formula: C5H10O4

Molecular Weight: 134.13 g/mol

* For research use only. Not for human or veterinary use.

3,3-dimethoxypropanoic Acid - 6191-98-6

Specification

CAS No. 6191-98-6
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
IUPAC Name 3,3-dimethoxypropanoic acid
Standard InChI InChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7)
Standard InChI Key TYMBNRMIBWOQGH-UHFFFAOYSA-N
SMILES COC(CC(=O)O)OC
Canonical SMILES COC(CC(=O)O)OC

Introduction

Chemical Identity and Structure

3,3-Dimethoxypropanoic acid is a three-carbon chain (propanoic acid) with two methoxy (-OCH3) groups attached to the third carbon atom. This structural arrangement contributes to its distinctive chemical behavior and reactivity profile.

Identification Parameters

The compound can be identified using various chemical identifiers as detailed in Table 1:

ParameterValue
IUPAC Name3,3-dimethoxypropanoic acid
CAS Registry Number6191-98-6
Molecular FormulaC₅H₁₀O₄
Molecular Weight134.13 g/mol
SMILES NotationCOC(CC(=O)O)OC
InChIInChI=1S/C5H10O4/c1-8-5(9-2)3-4(6)7/h5H,3H2,1-2H3,(H,6,7)
InChI KeyTYMBNRMIBWOQGH-UHFFFAOYSA-N

Structural Characteristics

The chemical structure of 3,3-dimethoxypropanoic acid features a carboxylic acid group (-COOH) at one end of the propanoic acid backbone and two methoxy groups (-OCH3) attached to the terminal carbon. This arrangement creates an acetal functionality at the C-3 position, which significantly influences its chemical behavior .

The presence of the carboxylic acid functional group confers acidic properties to the molecule, while the two methoxy substituents contribute to its solubility characteristics and reactivity patterns . The acetal functionality at C-3 is particularly noteworthy as it represents a protected form of a carbonyl group, making this compound valuable in synthetic organic chemistry.

Physical and Chemical Properties

3,3-Dimethoxypropanoic acid demonstrates physical and chemical properties that reflect its molecular structure and functional group composition.

Physical Properties

The estimated physical properties of 3,3-dimethoxypropanoic acid are presented in Table 2:

PropertyValueMethod
Physical State at 25°CLiquid-
Boiling Point199.32°CEPA T.E.S.T.
Boiling Point (alt.)216.94°CEPI Suite
Melting Point29.68°CEPI Suite
Density1.09 g/cm³EPA T.E.S.T.
Flash Point88.4°CEPA T.E.S.T.
Water Solubility405,737 mg/LEPA T.E.S.T.
Water Solubility (alt.)1,000,000 mg/LEPI Suite

As indicated by these properties, 3,3-dimethoxypropanoic acid is a liquid at room temperature with relatively high water solubility, which can be attributed to its polar functional groups . The high water solubility suggests potential applications in aqueous systems and biological contexts.

Chemical Properties

The chemical properties of 3,3-dimethoxypropanoic acid are largely determined by its functional groups:

  • Acidity: As a carboxylic acid, it exhibits moderate acidity typical of short-chain carboxylic acids.

  • Reactivity of Carboxyl Group: The carboxylic acid moiety can participate in typical reactions including esterification, amidation, and salt formation.

  • Acetal Functionality: The dimethoxy group at C-3 forms an acetal which is stable under basic conditions but can be hydrolyzed under acidic conditions to reveal a carbonyl group.

  • Solubility Behavior: The presence of both hydrophilic (carboxylic acid) and moderately hydrophobic (methoxy) groups contributes to its solubility in both polar and some non-polar solvents .

The combination of these chemical properties makes 3,3-dimethoxypropanoic acid a versatile compound with potential applications in various chemical transformations.

Analytical Methods and Characterization

The characterization of 3,3-dimethoxypropanoic acid typically employs standard analytical techniques used for similar organic compounds.

Spectroscopic Analysis

Various spectroscopic methods can be utilized for the identification and characterization of 3,3-dimethoxypropanoic acid:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR would show characteristic signals for the methoxy protons (typically around 3.2-3.5 ppm), the methine proton at C-3, and the methylene protons adjacent to the carboxyl group.

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch around 2500-3300 cm⁻¹) and C-O stretching vibrations from the methoxy groups.

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of methoxy groups and carboxylic acid functionality.

Chromatographic Methods

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the separation, identification, and quantification of 3,3-dimethoxypropanoic acid, particularly in complex mixtures or reaction products.

ParameterClassification
Signal WordDanger
Hazard StatementsH315: Causes skin irritation
H318: Causes serious eye damage
H335: May cause respiratory irritation
GHS PictogramsGHS05 (Corrosion), GHS07 (Exclamation mark)
UN Number3265
Hazard Class8 (Corrosive substances)
Packing GroupIII
Supplier ParameterTypical Specifications
Purity95-97%
Available Quantities100 mg to 10+ g
Storage RecommendationsInert atmosphere, Room Temperature
Price Range (approximate)$46-$1,700 (depending on quantity and purity)
Estimated Delivery2-3 weeks

Related Compounds and Structural Analogs

Several compounds structurally related to 3,3-dimethoxypropanoic acid have been identified and may exhibit similar or complementary properties.

Structural Analogs

The following compounds are structurally related to 3,3-dimethoxypropanoic acid :

CompoundCAS NumberStructural Relationship
Methyl 3,3-dimethoxypropionate7424-91-1Methyl ester of 3,3-dimethoxypropanoic acid
3,3-diethoxypropanoic acid6191-97-5Ethoxy analog (ethyl instead of methyl groups)
3-Methoxypropanoic acid2544-06-1Single methoxy substituent
4,4-Dimethoxy-2-butanone5436-21-5Ketone analog with different carbon chain length
1,1,3,3-Tetramethoxypropane102-52-3Additional methoxy substituents

Comparative Properties

The properties of these related compounds can provide insights into structure-property relationships within this class of molecules. For instance, the replacement of methoxy groups with ethoxy groups (as in 3,3-diethoxypropanoic acid) typically increases lipophilicity while potentially decreasing water solubility compared to 3,3-dimethoxypropanoic acid.

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